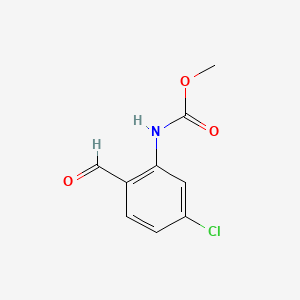
Methyl (5-Chloro-2-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-Chloro-2-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-Chloro-2-formylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-formylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-Chloro-2-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-2-carboxyphenyl carbamate.
Reduction: 5-Chloro-2-hydroxymethylphenyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (5-Chloro-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (5-Chloro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with a similar structure but lacking the chloro and formyl groups.
Phenyl carbamate: Another related compound with a phenyl ring but without the chloro and formyl substitutions.
Uniqueness
Methyl (5-Chloro-2-formylphenyl)carbamate is unique due to the presence of both chloro and formyl groups on the phenyl ring. These substitutions confer distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl (5-Chloro-2-formylphenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by the presence of a carbamate functional group attached to a chlorinated phenyl ring. The synthesis typically involves the reaction of 5-chloro-2-formylphenol with methyl isocyanate, yielding the desired carbamate derivative. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on cell viability.
1. Inhibition of Acetylcholinesterase (AChE)
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. The inhibition was assessed using the Ellman assay, with results indicating that this compound exhibited significant AChE inhibitory activity, comparable to established inhibitors like rivastigmine. The IC50 value for this compound was found to be approximately 4.15 µM, indicating potent activity against AChE .
2. Antiparasitic Activity
This compound has also shown promise in antiparasitic applications. In vitro studies demonstrated its effectiveness against Plasmodium falciparum, with IC50 values indicating substantial reduction in parasite viability at concentrations as low as 3 µM. These findings suggest potential utility in treating malaria .
The mechanisms underlying the biological activities of this compound involve both enzyme inhibition and modulation of cellular pathways:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission and potentially benefiting conditions like Alzheimer's disease.
- Antiparasitic Mechanism : The specific mechanism by which this compound affects P. falciparum involves disruption of metabolic pathways essential for parasite survival, although further studies are needed to elucidate these pathways fully.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of this compound:
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl N-(5-chloro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)11-8-4-7(10)3-2-6(8)5-12/h2-5H,1H3,(H,11,13) |
InChI Key |
KRTXVCUMHRFOMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















